molecular formula C9H13FN2O B8447098 5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-ylamine

5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-ylamine

Cat. No. B8447098
M. Wt: 184.21 g/mol
InChI Key: QGIMAYPLVGGUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide (0.165 g) and 3M aqueous NaOH (1.23 mL) as an gum (0.174 g) that was used directly in the next step.
Name
N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.165 g
Type
reactant
Reaction Step One
Name
Quantity
1.23 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH:13]C(=O)C(C)(C)C)=[N:10][C:11]=1[CH3:12].[OH-].[Na+]>>[F:1][CH2:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH2:13])=[N:10][C:11]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.165 g
Type
reactant
Smiles
FCCOCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
Name
Quantity
1.23 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FCCOCC=1C=CC(=NC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.